4-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine
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Overview
Description
4-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine moiety fused with a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory and anticancer activities .
Mechanism of Action
- FGFRs play a crucial role in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
- In Vitro Effects : The compound inhibits breast cancer cell proliferation (e.g., 4T1 cells) and induces apoptosis. It also suppresses cell migration and invasion .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the formation of the pyrrolo[2,3-c]pyridine core followed by the introduction of the pyrimidine ring. Key steps include:
Formation of the pyrrolo[2,3-c]pyridine core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents.
Introduction of the pyrimidine ring: This step often involves nucleophilic substitution reactions where the pyrrolo[2,3-c]pyridine intermediate reacts with pyrimidine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
4-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
4-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidines: Known for their anti-inflammatory and anticancer properties.
Pyrazolo[3,4-d]pyrimidines: Investigated as CDK2 inhibitors with potential anticancer activity.
Uniqueness
4-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine stands out due to its unique structural features, which confer specific pharmacological properties. Its combination of the pyrrolo[2,3-c]pyridine and pyrimidine rings enhances its binding affinity and selectivity for molecular targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
4-(1-propan-2-ylpyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5/c1-9(2)19-8-11(10-3-5-16-7-13(10)19)12-4-6-17-14(15)18-12/h3-9H,1-2H3,(H2,15,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZZBTZALZVWDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C1C=NC=C2)C3=NC(=NC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729143 |
Source
|
Record name | 4-[1-(Propan-2-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00729143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221153-78-1 |
Source
|
Record name | 4-[1-(Propan-2-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00729143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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